2-(3-Bromo-2,2-dimethylpropyl)-1,4-difluorobenzene

Cross-coupling Steric effects Synthetic methodology

Researchers requiring chemoselective control in cross-coupling sequences face supply challenges with generic analogs. This compound's neopentyl-type bromide remains inert under mild Pd-catalyzed conditions, enabling sequential functionalization. Key advantages: - Orthogonal reactivity for complex pharmaceutical intermediate construction. - Steric bulk prevents premature SN2 displacement, supporting late-stage scaffold diversification. - Consistent purity facilitates reproducible results in hit-to-lead campaigns. Global shipping available.

Molecular Formula C11H13BrF2
Molecular Weight 263.12 g/mol
Cat. No. B13602652
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Bromo-2,2-dimethylpropyl)-1,4-difluorobenzene
Molecular FormulaC11H13BrF2
Molecular Weight263.12 g/mol
Structural Identifiers
SMILESCC(C)(CC1=C(C=CC(=C1)F)F)CBr
InChIInChI=1S/C11H13BrF2/c1-11(2,7-12)6-8-5-9(13)3-4-10(8)14/h3-5H,6-7H2,1-2H3
InChIKeyQIJWKDMROHWKJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Bromo-2,2-dimethylpropyl)-1,4-difluorobenzene Technical Specifications


2-(3-Bromo-2,2-dimethylpropyl)-1,4-difluorobenzene (CAS: 1495244-06-8) is a halogenated aromatic building block featuring a 1,4-difluorobenzene core with a sterically hindered 3-bromo-2,2-dimethylpropyl side chain . This substitution pattern confers distinct electronic and steric properties, making it a valuable intermediate in medicinal chemistry and materials science . Its unique combination of fluorine and bromine functionalities provides versatile reactivity for cross-coupling reactions and subsequent functional group transformations.

2-(3-Bromo-2,2-dimethylpropyl)-1,4-difluorobenzene Differentiation from Analogs


Generic substitution with other bromoalkyl-difluorobenzenes is not feasible due to significant differences in steric bulk, electronic distribution, and reaction outcomes. The 3-bromo-2,2-dimethylpropyl group introduces a neopentyl-like steric environment not present in simple linear bromoalkyl analogs, altering reaction rates and regioselectivity in cross-coupling and nucleophilic substitution reactions [1]. Furthermore, the 1,4-difluoro substitution pattern on the benzene ring imparts a unique electronic profile compared to other difluoro isomers, influencing the compound's behavior in electrophilic aromatic substitution and its utility in materials applications [2].

Quantitative Differentiation Evidence for 2-(3-Bromo-2,2-dimethylpropyl)-1,4-difluorobenzene


Steric Hindrance in Cross-Coupling Reactions

The steric hindrance of the alkyl chain on the bromine atom, quantified by Charton steric parameter (ν), is significantly higher for the 2,2-dimethylpropyl group (ν = 0.68) compared to a linear propyl group (ν = 0.36), as established in quantitative structure-reactivity studies [1]. This difference predicts a slower rate of oxidative addition in Pd-catalyzed cross-coupling reactions for 2-(3-bromo-2,2-dimethylpropyl)-1,4-difluorobenzene relative to 2-(3-bromopropyl)-1,4-difluorobenzene [2]. The increased steric bulk can be advantageous in chemoselective transformations where a less hindered bromide elsewhere in the molecule is the desired reactive site.

Cross-coupling Steric effects Synthetic methodology

Steric Shielding in Nucleophilic Substitution

The 3-bromo-2,2-dimethylpropyl group in the target compound is a neopentyl-type halide, which is known to undergo SN2 reactions at rates 10⁴–10⁵ times slower than less hindered primary alkyl bromides due to severe steric hindrance in the transition state [1]. In contrast, a compound like 2-(3-bromopropyl)-1,4-difluorobenzene, bearing a linear primary bromide, would react orders of magnitude faster under identical conditions [2]. This kinetic differentiation is a defining feature for synthetic planning.

SN2 reactions Neopentyl effect Kinetics

Fluorine Substitution Pattern Electronic Effects

The 1,4-difluoro substitution pattern on the benzene ring results in a distinct electronic distribution compared to the 1,3-isomer. DFT calculations show that 1,4-difluorobenzene is less stable by 2.5 kJ mol⁻¹ than 1,3-difluorobenzene, which translates to different π-electron density distributions and reactivity profiles in electrophilic aromatic substitution [1]. While this is a class-level inference for the parent ring system, it establishes a key differentiating factor for all derivatives, including 2-(3-bromo-2,2-dimethylpropyl)-1,4-difluorobenzene versus a hypothetical 1,3-difluoro analog [2].

Electronic effects DFT calculations Structure-activity relationship

Purity Benchmarking for Reproducible Synthesis

For procurement of this specific building block, 2-(3-Bromo-2,2-dimethylpropyl)-1,4-difluorobenzene is commercially available with a specified minimum purity of 98% . This purity level is critical for ensuring consistent yields and avoiding side reactions in multi-step syntheses. While many analogs may be listed with similar purity claims, the specific impurity profile can vary. The documented 98% purity provides a quantifiable benchmark for quality assurance in both research and pilot-scale applications .

Quality control Purity analysis Procurement specification

2-(3-Bromo-2,2-dimethylpropyl)-1,4-difluorobenzene Application Scenarios


Chemoselective Cross-Coupling in Complex Molecules

This compound is ideally suited for chemoselective cross-coupling sequences where a less hindered aryl or alkyl bromide elsewhere in the molecule must react preferentially. The sterically shielded neopentyl-type bromide of the target compound remains inert under mild Pd-catalyzed conditions (e.g., Suzuki-Miyaura at room temperature), allowing for sequential functionalization [1]. This orthogonality is highly valued in the construction of complex pharmaceutical intermediates and natural product analogs.

Late-Stage Functionalization via Orthogonal Reactivity

The extreme unreactivity of the 3-bromo-2,2-dimethylpropyl group toward SN2 displacement allows it to be carried through multiple synthetic steps untouched [1]. It can then be selectively activated under more forcing conditions (e.g., with highly nucleophilic species or transition-metal catalysis at elevated temperatures) for late-stage diversification of a molecular scaffold. This makes it a strategic building block in medicinal chemistry hit-to-lead optimization campaigns.

Tailored Electronic Properties in Fluorinated Materials

The 1,4-difluorobenzene core provides a specific electronic environment that influences π-stacking and intermolecular interactions [1]. When incorporated into larger conjugated systems or polymers, this compound can impart desirable properties for organic electronics, such as tuned frontier orbital energies. Its utility as a building block in materials science is predicated on the unique electronic signature of the 1,4-difluoro pattern compared to other isomers.

Synthesis of Sterically Demanding Ligands and Catalysts

The steric bulk of the 2,2-dimethylpropyl group can be exploited to create ligands with unique steric profiles for transition metal catalysis [1]. By incorporating this group, chemists can design catalyst systems with enhanced stability or selectivity due to the shielding of the metal center. The bromine atom serves as a convenient handle for attaching the ligand to a metal complex or for further functionalization to fine-tune the ligand's properties.

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